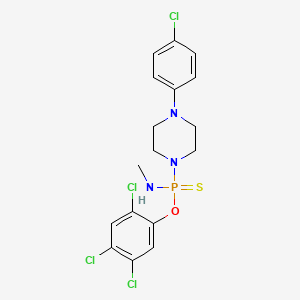
O-(2,4,5-Trichlorophenyl) P-(4-(4-chlorophenyl)-1-piperazinyl)-N-methylphosphonamidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(2,4,5-Trichlorophenyl) P-(4-(4-chlorophenyl)-1-piperazinyl)-N-methylphosphonamidothioate is a complex organophosphorus compound It is characterized by the presence of multiple chlorine atoms, a piperazine ring, and a phosphonamidothioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(2,4,5-Trichlorophenyl) P-(4-(4-chlorophenyl)-1-piperazinyl)-N-methylphosphonamidothioate typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the preparation of the 4-(4-chlorophenyl)-1-piperazine derivative. This can be achieved through the reaction of 4-chloroaniline with piperazine under controlled conditions.
Introduction of the Phosphonamidothioate Group: The next step involves the introduction of the phosphonamidothioate group. This is typically done by reacting the piperazine derivative with a suitable phosphonamidothioate precursor under anhydrous conditions.
Chlorination: The final step involves the chlorination of the compound to introduce the 2,4,5-trichlorophenyl group. This can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, stringent quality control measures are essential to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the phosphonamidothioate group. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can occur at the nitrogen atoms in the piperazine ring. Reducing agents such as lithium aluminum hydride can be used.
Substitution: The chlorine atoms in the phenyl rings can undergo nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, O-(2,4,5-Trichlorophenyl) P-(4-(4-chlorophenyl)-1-piperazinyl)-N-methylphosphonamidothioate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for the synthesis of novel compounds.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new biochemical tools and therapeutic agents.
Medicine
In medicine, the compound is investigated for its potential pharmacological properties. Its interactions with biological targets suggest it could be developed into drugs for treating various diseases, including neurological disorders and infections.
Industry
In industrial applications, the compound is used in the development of advanced materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other specialty products.
Mechanism of Action
The mechanism of action of O-(2,4,5-Trichlorophenyl) P-(4-(4-chlorophenyl)-1-piperazinyl)-N-methylphosphonamidothioate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The phosphonamidothioate group is particularly important for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- O-(2,4,5-Trichlorophenyl) P-(4-(4-chlorophenyl)-1-piperazinyl)-N-methylphosphonamidate
- O-(2,4,5-Trichlorophenyl) P-(4-(4-chlorophenyl)-1-piperazinyl)-N-methylphosphonamidothioate
Uniqueness
Compared to similar compounds, this compound is unique due to the presence of the phosphonamidothioate group. This group enhances its binding affinity and specificity, making it more effective in its applications. Additionally, the combination of multiple chlorine atoms and the piperazine ring contributes to its distinct chemical and biological properties.
Properties
CAS No. |
7144-54-9 |
|---|---|
Molecular Formula |
C17H18Cl4N3OPS |
Molecular Weight |
485.2 g/mol |
IUPAC Name |
N-[[4-(4-chlorophenyl)piperazin-1-yl]-(2,4,5-trichlorophenoxy)phosphinothioyl]methanamine |
InChI |
InChI=1S/C17H18Cl4N3OPS/c1-22-26(27,25-17-11-15(20)14(19)10-16(17)21)24-8-6-23(7-9-24)13-4-2-12(18)3-5-13/h2-5,10-11H,6-9H2,1H3,(H,22,27) |
InChI Key |
JJTYCQVEJBLOER-UHFFFAOYSA-N |
Canonical SMILES |
CNP(=S)(N1CCN(CC1)C2=CC=C(C=C2)Cl)OC3=CC(=C(C=C3Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















